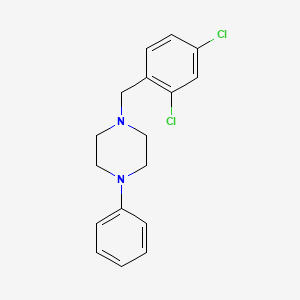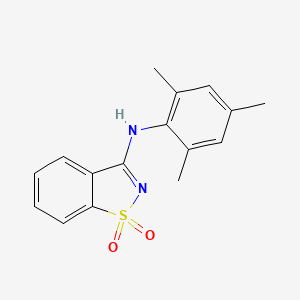
(3,4-dimethoxybenzyl)(2-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,4-dimethoxybenzyl)(2-pyridinylmethyl)amine” is likely an organic compound that contains a benzene ring and a pyridine ring. The benzene ring is substituted with two methoxy groups at the 3rd and 4th positions, and the pyridine ring is attached to the benzene ring through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzene and pyridine rings. The methoxy groups on the benzene ring could potentially participate in resonance with the aromatic ring, contributing to the stability of the molecule .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions, such as alkylation, acylation, and condensation reactions. The presence of the methoxy groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the amine group could potentially make it a base .Applications De Recherche Scientifique
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl group serves as an effective protective group for the thiol moiety. When attached to the thiol precursor, it enhances solubility and stability. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (such as trifluoroacetic acid). Researchers have successfully used this approach to create self-assembled monolayers (SAMs) of aromatic thiolates, which find applications in various areas .
Oligonucleotide Synthesis
The 3,4-dimethoxybenzyl group, also known as DMT (dimethoxytrityl), plays a crucial role in protecting the 5’-hydroxy group in nucleosides during oligonucleotide synthesis. Its removal by weak acid facilitates the controlled deprotection of nucleosides, allowing precise assembly of DNA and RNA sequences .
Materials Science and Surface Chemistry
In materials science, the 3,4-dimethoxybenzyl group’s protective properties extend beyond thiolates. It has been employed in the synthesis of stable precursors for SAMs, which find applications in molecular electronics, sensors, and surface modification. These SAMs can enhance electron transport through thin organic films and influence charge transfer dynamics .
Veratrylamine Derivatives
The compound itself, 3,4-dimethoxybenzylamine (also known as veratrylamine), has applications as a building block in organic synthesis. Researchers have explored its derivatives for their potential in drug discovery, agrochemicals, and materials science .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-6-12(9-15(14)19-2)10-16-11-13-5-3-4-8-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKMQVDUPBSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)


![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
![5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5675218.png)